Formato cúprico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cupric formate is a coordination compound of copper and formate, a type of salt. It is used in a variety of applications, including as a catalyst, a reagent, and a precursor for other compounds. It is also used in scientific research, as it can be used to study the effects of copper on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Tintas conductoras para electrónica impresa

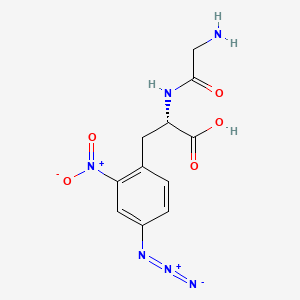

El formato cúprico se utiliza en la formulación de tintas conductoras, particularmente para la electrónica impresa. La calcinación a baja temperatura de la tinta de cobre de tamaño micro, que incluye this compound, permite la creación de patrones conductores esenciales para los circuitos electrónicos. Este proceso implica la activación y protección de la superficie mediante this compound quimisorbido in situ, lo que evita la oxidación y permite la sinterización del cobre a temperaturas más bajas {svg_1}.

Safety and Hazards

Cupric formate can form dust. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .

Direcciones Futuras

Cupric formate has been used in the development of a thermally triggered self-reducible copper ink to print conductive patterns on flexible substrates . Another study reported the low-temperature calcination of micro-sized copper ink with surface activation and synchronous protection by in-situ chemisorbed cupric formate .

Mecanismo De Acción

Target of Action

Cupric formate, like other copper compounds, primarily targets enzymes that require copper as a cofactor . These enzymes play crucial roles in various biological processes, including iron absorption, heme synthesis, and the functioning of several metalloenzymes .

Mode of Action

The mode of action of cupric formate involves its interaction with these target enzymes. For instance, in the presence of formic acid, cupric formate can activate the surface of micro-sized copper particles, which is immediately followed by in situ chemisorption of cupric formate on the surface to protect it from oxidation . This interaction results in changes in the physical and chemical properties of the copper particles .

Biochemical Pathways

Cupric formate affects several biochemical pathways. Copper is an essential component of many enzymes, and its dysregulation has been associated with neurodegenerative diseases such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease . In the context of copper metabolism in organisms like Saccharomyces cerevisiae, copper ions are incorporated into cells via high-affinity transporters and delivered to different organelles or cuproproteins by different chaperones . Excess copper ions bind to glutathione, metallothioneins, and copper complexes are sequestered into vacuoles to avoid toxicity .

Result of Action

The result of cupric formate’s action is multifaceted. In one study, it was found that after treatment with cupric formate, Tobacco mosaic virus (TMV) particles exhibited evident fragmentation in vitro, reducing infectivity on tobacco plants . In another application, cupric formate was used to protect micro-sized copper particles from oxidation during the calcination process, resulting in the formation of copper nanoparticles .

Action Environment

The action, efficacy, and stability of cupric formate can be influenced by various environmental factors. For instance, the calcination process of micro-sized copper particles using cupric formate is achieved at low temperatures . Moreover, the decomposition of larger cupric formate clusters takes place exclusively by the sequential loss of neutral copper formate units .

Propiedades

| { "Design of the Synthesis Pathway": "Cupric formate can be synthesized by reacting copper sulfate with sodium formate in the presence of sulfuric acid.", "Starting Materials": [ "Copper sulfate", "Sodium formate", "Sulfuric acid" ], "Reaction": [ "Dissolve 10 g of copper sulfate in 100 mL of distilled water.", "Add 10 g of sodium formate to the copper sulfate solution and stir until dissolved.", "Add 5 mL of concentrated sulfuric acid to the mixture and stir for 10 minutes.", "Heat the mixture to 80°C and stir for 1 hour.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry in an oven at 100°C for 2 hours.", "The resulting product is cupric formate." ] } | |

Número CAS |

544-19-4 |

Fórmula molecular |

C2H4CuO4 |

Peso molecular |

155.60 g/mol |

Nombre IUPAC |

copper;formic acid |

InChI |

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |

Clave InChI |

NUPDXCHQQCJFPJ-UHFFFAOYSA-N |

SMILES |

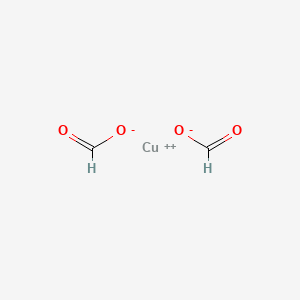

C(=O)[O-].C(=O)[O-].[Cu+2] |

SMILES canónico |

C(=O)O.C(=O)O.[Cu] |

Color/Form |

Powder-blue, turquoise, or royal blue crystals |

Densidad |

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

ca 200 °C (decomp) |

Otros números CAS |

544-19-4 |

Descripción física |

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

64-18-6 (Parent) |

Vida útil |

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |

Solubilidad |

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |

Sinónimos |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)

![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)